molecular formula C22H18N4O2 B7540062 3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide

3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide

Cat. No.: B7540062
M. Wt: 370.4 g/mol
InChI Key: OSAAVUUMAHFBOB-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a phenyltriazole moiety, and a benzamide structure

Properties

IUPAC Name

3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-28-20-9-5-8-17(14-20)22(27)24-18-10-12-19(13-11-18)26-21(15-23-25-26)16-6-3-2-4-7-16/h2-15H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAAVUUMAHFBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenyltriazole Moiety: This step involves the cyclization of a phenylhydrazine derivative with an appropriate alkyne to form the phenyltriazole ring.

    Attachment of the Phenyltriazole to the Benzamide: The phenyltriazole intermediate is then coupled with a benzamide derivative through a nucleophilic substitution reaction.

    Introduction of the Methoxy Group: The final step involves the methylation of the hydroxyl group on the benzamide ring to form the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The phenyltriazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of 3-hydroxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide.

    Reduction: Formation of 3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]aniline.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The phenyltriazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide structure may also contribute to its binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to modulate biological pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide: A closely related compound with similar structural features.

    3-methoxy-N-[4-(5-phenyl-1H-1,2,4-triazol-1-yl)phenyl]benzamide: Another similar compound with a different triazole ring.

    3-methoxy-N-[4-(5-phenyl-1H-1,3,4-triazol-1-yl)phenyl]benzamide: A compound with a different triazole ring arrangement.

Uniqueness

3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide is unique due to its specific combination of a methoxy group, a phenyltriazole moiety, and a benzamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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